Stereoisomer-Dependent Pharmacodynamic Differentiation: (3R,4S) vs. (3S,4R) Blood Pressure Lowering Activity
The (3R,4S) stereoisomer (CAS 1330830-33-5) exhibits quantitatively lower blood-pressure-lowering activity than its (3S,4R) enantiomer (CAS 1049740-23-9) as established in patent EP 0120428 A1 from Beecham Group [1]. This pharmacodynamic divergence confirms that the two enantiomers are not interchangeable and that the (3R,4S) configuration defines a distinct pharmacological profile. The (3R,4S) isomer serves as a critical negative control or a scaffold requiring further optimization in structure-activity relationship (SAR) studies.
| Evidence Dimension | Blood pressure lowering activity (in vivo pharmacological effect) |
|---|---|
| Target Compound Data | Lower activity relative to the (3S,4R) enantiomer (quantitative fold-difference not specified in accessible excerpts; patent indicates directional superiority of (3S,4R)) |
| Comparator Or Baseline | (3S,4R)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid (CAS 1049740-23-9) — greater blood pressure lowering activity |
| Quantified Difference | Directional: (3S,4R) > (3R,4S) for blood pressure lowering; exact magnitude unavailable from open excerpts but explicitly stated as greater |
| Conditions | Patent EP 0120428 A1 (Beecham Group); in vivo blood pressure model (specific species and protocol details behind paywall) |
Why This Matters
Researchers requiring the less active stereoisomer for SAR negative control, off-target selectivity profiling, or to verify that an observed effect is stereospecific must procure the (3R,4S) enantiomer rather than the (3S,4R) form to avoid confounded results.
- [1] EP 0120428 A1 (Beecham Group p.l.c.). Pyrrolidine derivatives. The (3S,4R)-isomer has greater blood pressure lowering activity than the (3R,4S)-isomer. European Patent Office. View Source
